2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide
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Overview
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C9H7BrF4 and its molecular weight is 271.053. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Trifluoromethylation Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is used in nucleophilic trifluoromethylation reactions. For instance, in a study by Kim and Shreeve (2004), new ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides, including benzyl bromide, in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).
Trifluoromethylating Agent for Organic Halides
Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a compound related to this compound, has been used as a trifluoromethylating agent for organic halides, as studied by Chen and Duan (1993) (Qing‐Yun Chen & Jian-Xing Duan, 1993).
Synthesis of Modified Nucleosides
The compound has applications in the synthesis of modified nucleosides. Sivets, Amblard, and Schinazi (2019) reported the preparation of novel purine-modified nucleosides using salts of 2-fluoropurine derivatives, involving the use of a related glycosyl bromide (G. Sivets, F. Amblard, & R. Schinazi, 2019).
Palladium-Catalyzed Trifluoroethylation
Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, indicating the importance of fluorinated compounds like this compound in these reactions (Yanchuan Zhao & Jinbo Hu, 2012).
Regioselective Palladium-Catalysed Arylations
The compound's derivatives are used in regioselective palladium-catalysed arylations. Laidaoui et al. (2016) studied the influence of fluoro-substituents on benzamides in palladium-catalysed direct arylations (Nouria Laidaoui, Mian He, D. E. Abed, Jean‐François Soulé, & H. Doucet, 2016).
Synthesis of Fluorinated Compounds
The compound is pivotal in the synthesis of various fluorinated organic compounds, as demonstrated in the works of Sekiguchi et al. (2004), who explored zinc-mediated coupling reactions involving related fluorinated esters (T. Sekiguchi, Kei Sato, T. Ishihara, T. Konno, & H. Yamanaka, 2004).
Mechanism of Action
Target of Action
It’s known that such compounds are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
The compound, also known as 1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene, can participate in various organic reactions. For instance, it can undergo a Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for creating complex organic structures .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, the compound’s ability to form carbon-carbon bonds can lead to the creation of complex organic structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide. Factors such as temperature, pH, and the presence of other reactants can all impact the course of the reactions in which the compound is involved .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-7(9(12,13)14)3-6(4-10)8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMMECXFNZZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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